(3-Methoxy-2-methylphenyl)hydrazine
Overview
Description
(3-Methoxy-2-methylphenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a methoxy and methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylphenyl)hydrazine typically involves the reaction of this compound hydrochloride with a base to liberate the free hydrazine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-2-methylphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding azo compounds.
Reduction: Can be reduced to form amines.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Azo compounds
Reduction: Amines
Substitution: Substituted hydrazines
Scientific Research Applications
(3-Methoxy-2-methylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.
Mechanism of Action
The mechanism of action of (3-Methoxy-2-methylphenyl)hydrazine involves its interaction with biological molecules through its hydrazine group. This interaction can lead to the formation of reactive intermediates that can modify proteins and nucleic acids, thereby exerting its biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- (3-Chloro-2-methylphenyl)hydrazine
- (3-Methylbenzyl)hydrazine
- (3-Chlorobenzyl)hydrazine
Comparison: (3-Methoxy-2-methylphenyl)hydrazine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its chloro and methyl-substituted analogs, the methoxy group can enhance its solubility and potentially its ability to interact with biological targets.
Properties
IUPAC Name |
(3-methoxy-2-methylphenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-7(10-9)4-3-5-8(6)11-2/h3-5,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMIFGLYYRKTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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